molecular formula C24H29N3O7S2 B2376760 6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-67-6

6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2376760
CAS No.: 449770-67-6
M. Wt: 535.63
InChI Key: KZMWRBPADQHTSX-UHFFFAOYSA-N
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Description

The compound 6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure with ester groups at positions 3 and 6 and a substituted benzamido group at position 2.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-3-34-24(30)26-14-11-18-19(15-26)35-22(20(18)23(29)33-2)25-21(28)16-7-9-17(10-8-16)36(31,32)27-12-5-4-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMWRBPADQHTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate represents a novel class of biologically active molecules with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.46 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. The presence of the piperidinyl and sulfonamide groups enhances its binding affinity to target proteins.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

Cell LineIC50 (µM)Selectivity
BRCA1-deficient0.5High
BRCA2-deficient0.7High
BRCA-proficient>10Low

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed in cells with compromised DNA repair mechanisms.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics and a moderate half-life, making it suitable for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

The thieno[2,3-c]pyridine core is shared among several analogs, but substituent variations significantly alter properties:

Compound Name Substituent at Position 2 Ester Groups (Positions 3,6) Key Data (Melting Point, Yield) Bioactivity (If Reported)
Target Compound 4-(Piperidin-1-ylsulfonyl)benzamido Ethyl, Methyl Not available Not reported
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino (-NH2) Ethyl, Methyl CAS: 1421312-16-4 Precursor for Schiff base ligands
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino (-NH2) Ethyl, Ethyl CAS: 24237-51-2 Unspecified
3f (Antitubulin Agent) 2-((3,4,5-Trimethoxyphenyl)amino) Ethyl, Methyl Mp: 128–130°C; Yield: 59% Antitubulin activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazopyridine-5,6-dicarboxylate Oxo, cyano, nitrophenyl, phenethyl Ethyl, Ethyl Mp: 243–245°C; Yield: 51% Not reported

Key Observations:

  • Substituent Effects: The target compound’s sulfonamide-linked benzamido group contrasts with simpler amino (e.g., CAS 1421312-16-4) or aryl-amino groups (e.g., compound 3f). Sulfonamides typically enhance solubility and binding affinity to proteins compared to hydrophobic substituents .
  • Ester Group Influence : Ethyl/methyl esters (target compound) may offer intermediate lipophilicity compared to diethyl analogs (CAS 24237-51-2), balancing membrane permeability and metabolic stability .

Functional Group Impact on Bioactivity

  • Antitubulin Derivatives: Compound 3f (with 3,4,5-trimethoxyanilino) exhibits antitubulin activity, suggesting that electron-rich aromatic substituents at position 2 enhance interactions with tubulin . The target compound’s piperidinylsulfonyl benzamido group may similarly engage in hydrogen bonding or charge interactions with biological targets.
  • Schiff Base Ligands: Derivatives like 6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-thienopyridine dicarboxylate (Fig. 60 in ) demonstrate that the 2-amino group is a versatile site for functionalization. The target compound’s bulkier sulfonamide group may reduce conformational flexibility but improve target specificity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

  • Answer : The synthesis involves multi-step routes:

Thieno[2,3-c]pyridine core formation : Cyclization of thiophene and pyridine precursors under controlled pH and temperature (60–80°C) to avoid side reactions .

Amidation : Coupling the core with 4-(piperidin-1-ylsulfonyl)benzoyl chloride using a carbodiimide-based reagent (e.g., EDC/HOBt) in anhydrous DMF .

Esterification : Introducing ethyl and methyl ester groups via nucleophilic acyl substitution, optimized with catalysts like DMAP .

  • Key Considerations : Monitor intermediates via HPLC for purity (>95%) and confirm structures with 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : Assign peaks for the piperidinylsulfonyl group (δ 1.4–1.6 ppm for piperidine protons) and thienopyridine protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) accuracy within 2 ppm error .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) groups .

Q. What purification strategies are effective for isolating this compound?

  • Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate ester and amide derivatives .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation and purity .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during structural characterization?

  • Answer :

  • Dynamic NMR Experiments : Identify rotational barriers in the piperidinylsulfonyl group causing splitting (e.g., coalescence temperature studies) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the thienopyridine core and ester substituents .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., difluorobenzamide derivatives in ) to assign ambiguous peaks .

Q. What experimental designs are suitable for evaluating this compound’s biological activity?

  • Answer :

  • Kinase Inhibition Assays : Use FRET-based or ADP-Glo™ assays to screen for activity against kinases (e.g., MAPK or PI3K) due to the sulfonylbenzamido moiety’s ATP-binding affinity .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
  • In Vivo Efficacy : Prioritize pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models before efficacy trials .

Q. How can researchers address contradictions between in vitro and in vivo activity data?

  • Answer :

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Protein Binding Studies : Quantify serum albumin binding via equilibrium dialysis; high binding (>90%) may reduce free drug availability .
  • Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro IC50_{50} values .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Model sulfonylbenzamido interactions with kinase ATP pockets; validate with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Correlate substituent variations (e.g., piperidinyl vs. 2-methylpiperidinyl in ) with bioactivity using CoMFA/CoMSIA .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect side reactions (e.g., ester hydrolysis) early .
  • Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading via response surface methodology .

Methodological Notes

  • Contradiction Management : If synthesis yields vary (e.g., 55% in vs. 91% in ), replicate protocols with strict anhydrous conditions and inert atmospheres .
  • Advanced Characterization : For ambiguous stereochemistry, use X-ray crystallography (single-crystal XRD) or chiral HPLC .

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